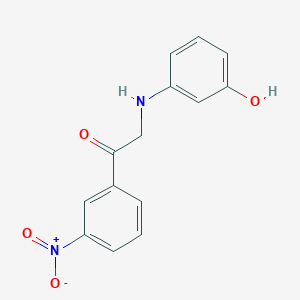
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring
準備方法
合成経路と反応条件
2-((3-ヒドロキシフェニル)アミノ)-1-(3-ニトロフェニル)エタノンの合成は、通常、以下の手順を伴います。
アミノ化: ニトロ化合物を還元して対応するアミンに変換します。これは、酸性条件下で鉄粉などの還元剤を使用することで達成できます。
縮合: 最後のステップでは、アミンと3-ヒドロキシベンズアルデヒドを酸性または塩基性条件下で縮合させて目的の生成物を生成します。
工業生産方法
この化合物の工業生産には、同様の手順が用いられますが、大規模合成に最適化されています。これには、ニトロ化および還元ステップ用の連続フロー反応器の使用や、収率と選択性を向上させるための触媒の使用が含まれます。
化学反応の分析
反応の種類
酸化: ヒドロキシル基は、キノンまたは他の酸化された誘導体に変換することができます。
還元: ニトロ基はアミンに還元することができ、さらに様々な変換を受けることができます。
置換: 芳香族環は求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 鉄粉、塩化スズ、または触媒的加水素化などの試薬。
置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲン、スルホニルクロリド、およびアルキル化剤が含まれます。
主な生成物
酸化: キノンまたは他の酸化されたフェノール化合物。
還元: アミンまたは他の還元された誘導体。
置換: 使用した試薬に応じて、様々な置換された芳香族化合物。
科学的研究の応用
化学
有機合成において、2-((3-ヒドロキシフェニル)アミノ)-1-(3-ニトロフェニル)エタノンは、より複雑な分子の合成のための中間体として使用することができます。その官能基は、さらなる化学的修飾を可能にするため、汎用性の高いビルディングブロックです。
生物学
この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究することができます。ヒドロキシル基とニトロ基の両方の存在は、生物学的標的との相互作用に影響を与える可能性があります。
医学
医薬品化学において、この化合物の誘導体は、創薬の研究対象となる可能性があります。構造上の特徴は、様々な生物学的標的との相互作用を可能にする可能性があり、新しい治療薬の発見につながる可能性があります。
産業
材料科学において、この化合物は、染料、顔料、またはポリマーなど、特定の特性を持つ新しい材料の開発に使用することができます。
作用機序
2-((3-ヒドロキシフェニル)アミノ)-1-(3-ニトロフェニル)エタノンの作用機序は、その特定の用途によって異なります。生物系では、酵素または受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。ヒドロキシル基は水素結合を形成することができますが、ニトロ基は酸化還元反応に関与することができ、化合物の活性を影響を与えます。
類似化合物との比較
類似化合物
- 2-((3-ヒドロキシフェニル)アミノ)-1-(4-ニトロフェニル)エタノン
- 2-((4-ヒドロキシフェニル)アミノ)-1-(3-ニトロフェニル)エタノン
- 2-((3-ヒドロキシフェニル)アミノ)-1-(2-ニトロフェニル)エタノン
独自性
2-((3-ヒドロキシフェニル)アミノ)-1-(3-ニトロフェニル)エタノンにおけるヒドロキシル基とニトロ基の特定の位置は、類似の化合物と比較して、その反応性と相互作用に影響を与える可能性があります。このユニークな配置は、異なる化学的および生物学的特性をもたらし、様々な用途において注目すべき化合物となっています。
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-(3-hydroxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12N2O4/c17-13-6-2-4-11(8-13)15-9-14(18)10-3-1-5-12(7-10)16(19)20/h1-8,15,17H,9H2 |
InChIキー |
AFEYRAHZAGDHDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


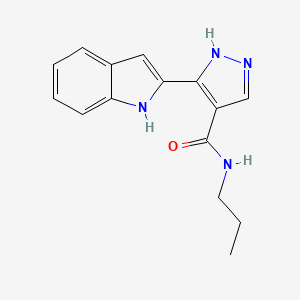
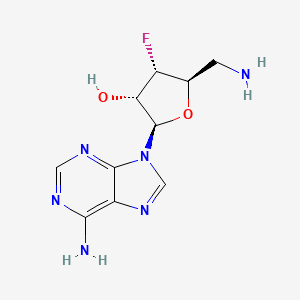
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
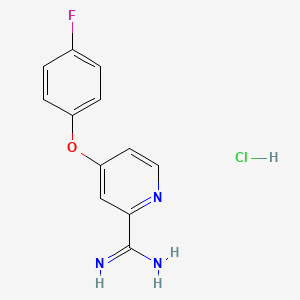



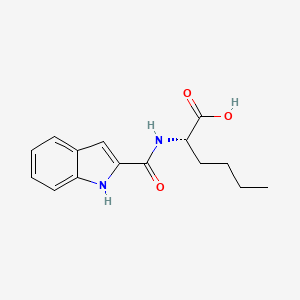
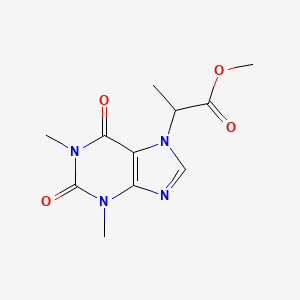
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)

